REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10]([C:12](=[O:14])[CH3:13])=[CH:9][CH:8]=[CH:7]2.[BH4-].[Na+].CC(C)=O>C(O)C>[OH:14][CH:12]([C:10]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:11]=1[C:2]([OH:1])=[CH:3][CH:4]=[CH:5]2)[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
1040 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=C(C12)C(C)=O
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
8.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added while ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling in order not
|
Type
|
CUSTOM
|
Details
|
to exceed 30° C
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
after which 4 liters of 1N hydrochloric acid was added
|
Type
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EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The resultant organic phase was washed with a saturated saline solution
|
Type
|
CUSTOM
|
Details
|
to remove the excess acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
a small amount of hexane was added to the resultant residue for crystallization
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C=1C=CC=C2C=CC=C(C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1000 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |